molecular formula C12H14INO2 B8014146 (2-Iodo-3-methylphenyl)(morpholino)methanone

(2-Iodo-3-methylphenyl)(morpholino)methanone

Cat. No.: B8014146
M. Wt: 331.15 g/mol
InChI Key: QKIKNNCIXWXANW-UHFFFAOYSA-N
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Description

(2-Iodo-3-methylphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H14INO2 This compound features a phenyl ring substituted with an iodine atom and a methyl group, along with a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-3-methylphenyl)(morpholino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodo-3-methylbenzaldehyde and morpholine.

    Reaction: The aldehyde group of 2-iodo-3-methylbenzaldehyde is reacted with morpholine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-3-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the iodine atom.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

(2-Iodo-3-methylphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Iodo-3-methylphenyl)(morpholino)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (2-Iodo-3-methylphenyl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2-Iodo-3-methylphenyl)(pyrrolidino)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(2-Iodo-3-methylphenyl)(morpholino)methanone is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(2-iodo-3-methylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIKNNCIXWXANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCOCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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